molecular formula C21H17FN4O2S B2890673 N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941943-09-5

N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2890673
CAS No.: 941943-09-5
M. Wt: 408.45
InChI Key: WOOGDTSUOSZHFM-UHFFFAOYSA-N
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Description

N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core, a scaffold of significant interest in medicinal chemistry research. Compounds based on the thiazolo[4,5-d]pyridazinone structure have been investigated for their potential to modulate various biological pathways and are featured in patent literature for a range of therapeutic applications . Its molecular structure includes a benzylacetamide moiety and a 4-fluorophenyl substituent, which are common pharmacophores designed to influence the molecule's bioavailability and target binding affinity. This compound is closely related to analogs described in chemical databases, which share the same central heterocyclic system but differ in their aromatic substituents . As a high-purity reference material, it is intended for use in in vitro bio-screening, hit-to-lead optimization, and mechanistic studies to explore its interaction with biological targets. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

N-benzyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-13-24-19-20(29-13)18(15-7-9-16(22)10-8-15)25-26(21(19)28)12-17(27)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOGDTSUOSZHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex heterocyclic compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Heterocyclic moieties : Thiazole and pyridazine rings contribute to its biological activity.
  • Functional groups : The acetamide group enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC21H17FN4O3S
Molecular Weight424.44 g/mol
CAS Number941897-88-7

The biological activity of this compound may involve multiple mechanisms:

  • Src Kinase Inhibition : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on Src kinase activity. For instance, compounds with similar thiazole structures showed GI50 values ranging from 1.34 µM to 2.51 µM in cell lines expressing active Src kinases .
  • Antiviral Activity : Preliminary studies indicate that N-benzyl-acetamides can inhibit RNA synthesis by SARS-CoV-2's RNA-dependent RNA polymerase (RdRp), with some derivatives showing IC50 values comparable to established antiviral agents like remdesivir .

Cell Proliferation Inhibition

The compound's efficacy was evaluated in various cancer cell lines, including BT-20 and CCR5 cells. Notably, the 4-fluorobenzyl derivative exhibited significant inhibition of cell proliferation:

CompoundCell LineConcentration (µM)Inhibition (%)
8b (4-fluorobenzyl)BT-205064 - 71
8a (unsubstituted)NIH3T3/c-Src527F1.34Most potent

The data suggests that structural modifications, such as the introduction of halogens on the benzyl group, can influence the anticancer activity significantly.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the benzyl ring are critical for biological activity. For example:

  • The introduction of a fluoro group at position 4 on the benzyl ring improved potency compared to unsubstituted analogs.
  • Conversely, modifications that increased lipophilicity without enhancing interaction with target proteins led to decreased anticancer activity .

Case Studies

  • Inhibition of Src Kinase :
    • A series of thiazolyl N-benzyl-substituted acetamides were synthesized and tested for Src kinase inhibition.
    • The most potent compound in this series showed a GI50 value of approximately 1.34 µM against NIH3T3/c-Src527F cells, indicating strong potential for further development as an anticancer agent .
  • SARS-CoV-2 RdRp Inhibition :
    • A study focused on N-benzyl-acetamides identified several compounds with promising antiviral activity against SARS-CoV-2.
    • The most effective compound demonstrated an IC50 value of 1.11 µM, highlighting its potential as a therapeutic candidate for COVID-19 treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs based on structural modifications, synthesis, physicochemical properties, and available biological data.

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Acetamide substituents : The benzyl group in the target compound differs from other aryl or alkyl groups in analogs.
  • Thiazole/pyridazine core : Modifications at the 2-, 4-, and 7-positions influence electronic and steric properties.
Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazine Derivatives
Compound Name R1 (Acetamide) R2 (Thiazole-2) R3 (Pyridazine-7) Molecular Formula Molecular Weight References
Target Compound Benzyl Methyl 4-Fluorophenyl C22H18FN5O2S 443.47
N-(4-Chlorophenyl) Analog () 4-Chlorophenyl Methyl 4-Fluorophenyl C21H14ClFN4O2S 442.87
N-(3-Chloro-4-methylphenyl) Analog () 3-Cl-4-MePh Methyl 4-Fluorophenyl C21H16ClFN4O2S 442.90
2-Pyrrolidinyl Analog () Propyl Pyrrolidin-1-yl 4-Fluorophenyl C20H22FN5O2S 415.48

Key Observations :

  • The benzyl group in the target compound increases lipophilicity compared to smaller alkyl/aryl substituents (e.g., propyl in ) .
  • Substitution at R3 (4-fluorophenyl) is conserved across analogs, suggesting its critical role in target engagement .
Characterization:

All compounds are characterized via 1H NMR, IR, and mass spectrometry (e.g., ). HPLC purity data for related compounds (e.g., 95–99% in ) suggest rigorous quality control for bioactive derivatives .

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Lipophilicity : The benzyl group likely enhances membrane permeability compared to polar substituents (e.g., 4-chlorophenyl in ) .
  • Solubility : Propyl and pyrrolidinyl analogs () may exhibit better aqueous solubility due to reduced aromaticity .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this thiazolo-pyridazine derivative?

The synthesis involves multi-step reactions starting with cyclization of pyridazine precursors, followed by thiazole ring formation using phosphorus pentasulfide, and subsequent functionalization via amidation or alkylation. Critical optimization parameters include:

  • Temperature control (e.g., 60–80°C for cyclization to avoid side reactions).
  • Solvent selection (e.g., DMF or ethanol for polar intermediates).
  • Catalyst use (e.g., sodium hydride for deprotonation in amide coupling). Yields are improved by purifying intermediates via column chromatography and monitoring reactions with TLC/HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% typically required for biological assays).
  • X-ray Crystallography (if crystalline): Resolve ambiguous structural features .

Q. How can researchers evaluate the compound’s stability under laboratory conditions?

  • Thermal Stability: Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures.
  • Solution Stability: Monitor degradation in DMSO or PBS buffers over 24–72 hours using HPLC.
  • Light Sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Q. What are common impurities encountered during synthesis, and how are they removed?

  • Unreacted Intermediates: Removed via recrystallization (e.g., using ethanol/water mixtures).
  • Byproducts from Cyclization: Purified by silica gel chromatography with ethyl acetate/hexane gradients.
  • Residual Solvents: Evaporated under reduced pressure and confirmed absent via GC-MS .

Q. What preliminary assays are used to screen for biological activity?

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets).
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory Activity: ELISA to measure TNF-α or IL-6 suppression in macrophages .

Advanced Research Questions

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